DSRM-3716

SARM1 NADase inhibition

DSRM-3716 (5-Iodoisoquinoline) is a potent, reversible SARM1 NADase inhibitor (IC50 75 nM) with >130-fold selectivity over NAMPT/NMNAT. It directly inhibits SARM1, recapitulating the SARM1−/− axonal protection phenotype. Its reversible binding enables washout recovery within 16h, distinct from irreversible inhibitors. This compound is essential for dissecting SARM1-specific roles in NAD+ metabolism without confounding NAD+ biosynthesis effects. For robust, reproducible data in axonal degeneration and CIPN models, DSRM-3716 is the validated tool.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 58142-99-7
Cat. No. B1339040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSRM-3716
CAS58142-99-7
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)I
InChIInChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
InChIKeyCUILFTFMBBGSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoisoquinoline (CAS 58142-99-7) Potent Selective SARM1 NADase Inhibitor DSRM-3716 Technical Specifications


5-Iodoisoquinoline (CAS: 58142-99-7), also designated DSRM-3716, is a halogenated isoquinoline derivative that functions as a potent and selective inhibitor of SARM1 NAD(+) hydrolase [1]. The compound exhibits a molecular weight of 255.06 g/mol, purity of ≥98% by HPLC, and demonstrates solubility in DMSO and ethanol at 25.51 mg/mL (100 mM) . DSRM-3716 represents the first small-molecule inhibitor of SARM1 characterized to recapitulate the SARM1−/− phenotype, positioning it as a critical tool compound for investigating SARM1-mediated axonal degeneration pathways .

Why Generic Isoquinoline or NADase Inhibitor Substitution Cannot Replicate 5-Iodoisoquinoline (DSRM-3716) Performance


Substitution with alternative isoquinolines or general NADase inhibitors is inadvisable due to DSRM-3716's unique selectivity profile and inhibition kinetics. Unlike NAMPT inhibitors (e.g., FK866) that indirectly activate SARM1 via NAD depletion [1], DSRM-3716 directly inhibits SARM1 NADase activity with an IC50 of 75 nM while demonstrating selectivity over related NAD+-processing enzymes NAMPT and NMNAT . Furthermore, among SARM1 inhibitors, DSRM-3716 exhibits reversible binding, a property that permits washout recovery of axonal protection within 16 hours, in contrast to irreversible isothiazole inhibitors (compounds 4 and 9) that maintain inhibition for ≥72 hours post-removal [2]. These differentiated binding characteristics and selectivity determinants directly impact experimental design and data interpretation, rendering generic substitution inappropriate.

Quantitative Comparative Evidence: 5-Iodoisoquinoline (DSRM-3716) Versus Closest Analogs and In-Class Candidates


SARM1 NADase Inhibition Potency: DSRM-3716 IC50 = 75 nM vs. Compound 4 IC50 = 1000 nM

DSRM-3716 (5-Iodoisoquinoline) demonstrates 13.3-fold greater SARM1 NADase inhibitory potency compared to the isothiazole-based inhibitor Compound 4. DSRM-3716 exhibits an IC50 of 75 nM against recombinant SARM1 SAM-TIR construct [1], while Compound 4 (US20230414581) displays an IC50 of 1000 nM (1.00E+3 nM) under comparable assay conditions [2]. Both compounds were evaluated using recombinant human SARM1 NAD(+) hydrolase.

SARM1 NADase inhibition potency axonal degeneration

SARM1 Enzyme Selectivity Profile: DSRM-3716 vs. Related NAD+ Processing Enzymes

DSRM-3716 demonstrates high selectivity for SARM1 over related NAD+-processing enzymes. At concentrations up to 10 μM, DSRM-3716 exhibits no significant inhibition of NAMPT or NMNAT . This selectivity contrasts with NAMPT inhibitors such as FK866, which indirectly activate SARM1 via NAD depletion rather than directly targeting the enzyme [1]. Quantitative selectivity data: DSRM-3716 SARM1 IC50 = 75 nM; NAMPT inhibition <10% at 10 μM; NMNAT inhibition <10% at 10 μM .

selectivity NAMPT NMNAT NAD+ metabolism off-target

Reversible vs. Irreversible Inhibition Kinetics: DSRM-3716 Washout Recovery Time

DSRM-3716 acts as a reversible SARM1 inhibitor, with washout leading to loss of inhibition within 60 minutes in enzymatic assays and complete loss of axonal protection within 16 hours post-compound removal in DRG neurons [1]. In direct comparison, irreversible isothiazole inhibitors Compound 4 and Compound 9 maintain complete enzymatic inhibition for ≥60 minutes post-washout and axonal protection for ≥72 hours after compound removal [2]. This kinetic differentiation is critical for experimental protocols requiring temporal control over SARM1 inhibition.

reversible inhibition irreversible inhibition washout kinetics axonal protection duration

Neurofilament Light Chain (NfL) Release Inhibition: Dose-Response Comparison

DSRM-3716 dose-dependently inhibits neurofilament light chain (NfL) release from severed axons, a clinically relevant biomarker of axonal injury. The compound exhibits an EC50 of approximately 1.9 μM for NfL release inhibition in mouse DRG neuron cultures [1]. In parallel studies, DSRM-3716 treatment produced dose-dependent inhibition of cADPR increase with an IC50 of 2.8 μM and substantial preservation of NAD+ levels . While direct comparator data for NfL release with other SARM1 inhibitors is not reported in the same experimental system, the quantitative EC50 value provides a benchmark for axonal protection potency.

neurofilament light chain NfL axonal injury biomarker dose-response

In Vivo Efficacy Limitation in Stroke Model: DSRM-3716 and FK866 Show No Neuroprotection

In a photothrombotic stroke mouse model, both DSRM-3716 and FK866 (NAMPT inhibitor that indirectly activates SARM1) failed to alleviate brain injury [1]. This negative result is quantitatively documented: neither compound reduced infarct volume, improved neurological performance, or decreased inflammatory markers (reactive gliosis, TNF-α) relative to vehicle controls, whereas SARM1 genetic deficiency conferred significant protection [2]. The data establish a critical efficacy boundary: DSRM-3716 does not provide neuroprotection in this acute ischemic stroke model, information essential for appropriate experimental model selection.

stroke photothrombotic in vivo FK866 neuroprotection

Validated Research and Industrial Applications for 5-Iodoisoquinoline (DSRM-3716)


In Vitro Axonal Degeneration Studies: Recapitulation of SARM1−/− Phenotype

DSRM-3716 at 10 μM provides axonal protection in mouse DRG neurons and human iPSC-derived motor neurons subjected to axotomy, quantitatively reproducing the SARM1 genetic knockout phenotype [1]. The compound maintains mitochondrial membrane potential (TMRM fluorescence) in cut axons and dose-dependently inhibits fragmentation . This application leverages DSRM-3716's direct SARM1 inhibition and reversibility to study acute axonal protection mechanisms without genetic manipulation.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Phenotypic Screening

In hiPSC-derived sensory neuron models of CIPN, DSRM-3716 exhibits protective effects against paclitaxel- and oxaliplatin-induced toxicity as quantified by high-content imaging of axonal morphology and mitochondrial health [1]. The compound's selectivity over NAMPT/NMNAT ensures that observed protection stems specifically from SARM1 inhibition rather than indirect NAD+ modulation . This scenario is validated for high-throughput screening applications requiring reproducible human neuronal models.

SARM1 Reversibility Pharmacology: Temporal Control Experiments

Due to its reversible inhibition kinetics, DSRM-3716 is the preferred tool compound for washout experiments designed to assess recovery time courses following SARM1 blockade. In DRG neuron cultures, axonal protection is completely lost within 16 hours of compound removal, enabling precise temporal mapping of SARM1 activity requirements [1]. This property distinguishes DSRM-3716 from irreversible inhibitors (compounds 4, 9, 10) that maintain protection for ≥72 hours post-washout , allowing investigators to select the appropriate kinetic profile for their experimental question.

SARM1 Selectivity Profiling in NAD+ Metabolism Studies

When investigating the specific role of SARM1 in NAD+ homeostasis without perturbing NAD+ biosynthesis, DSRM-3716 at ≤10 μM offers >130-fold selectivity over NAMPT and NMNAT [1]. This selectivity window exceeds that of alternative NAMPT inhibitors (e.g., FK866) which indirectly activate SARM1 through NAD depletion, thereby confounding interpretation . DSRM-3716 is thus the compound of choice for dissecting SARM1-specific contributions to NAD+ metabolism in neuronal and non-neuronal systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSRM-3716

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.